molecular formula C15H12N2O2 B14578456 1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate CAS No. 61535-37-3

1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate

Cat. No.: B14578456
CAS No.: 61535-37-3
M. Wt: 252.27 g/mol
InChI Key: UYGABUAINFYLHG-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a diazonioethenolate moiety

Preparation Methods

The synthesis of 1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This involves reacting benzyl alcohol with a phenol derivative in the presence of a base such as sodium hydroxide.

    Diazotization: The phenyl ring with the benzyloxy group is then subjected to diazotization. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Formation of the Ethenolate: The diazonium salt is then reacted with an appropriate reagent to form the ethenolate moiety, completing the synthesis of this compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The diazonium group in the compound can undergo substitution reactions with nucleophiles such as halides, leading to the formation of substituted phenyl derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming azo compounds which are useful in dye synthesis.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activities or the disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate can be compared with other similar compounds such as:

    1-[4-(Benzyloxy)phenyl]-2-diazonioethen-1-olate: Similar structure but with the benzyloxy group at the para position, which may affect its reactivity and applications.

    1-[3-(Methoxy)phenyl]-2-diazonioethen-1-olate: The methoxy group instead of the benzyloxy group can lead to different chemical properties and reactivity.

    1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-ol:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

61535-37-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-diazo-1-(3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H12N2O2/c16-17-10-15(18)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

UYGABUAINFYLHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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